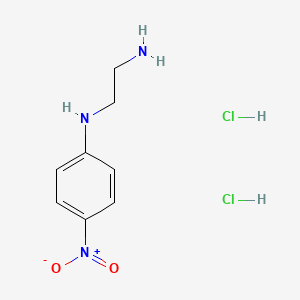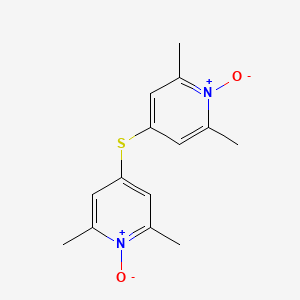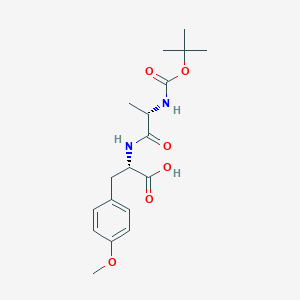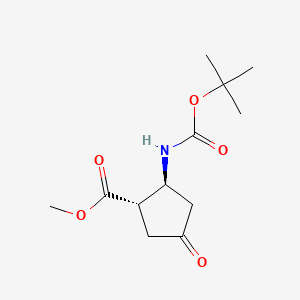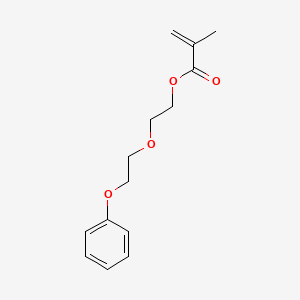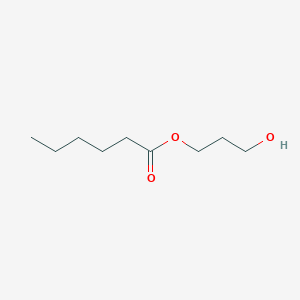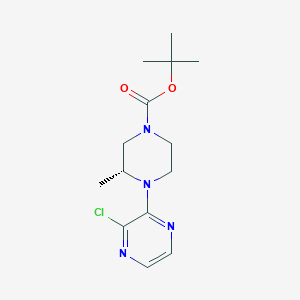
tert-Butyl (3R)-4-(3-chloropyrazin-2-yl)-3-methylpiperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-tert-butyl 4-(3-chloropyrazin-2-yl)-3-methylpiperazine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a chloropyrazine moiety and a tert-butyl ester group, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 4-(3-chloropyrazin-2-yl)-3-methylpiperazine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the chloropyrazine group through nucleophilic substitution reactions. The final step involves esterification to introduce the tert-butyl group. Reaction conditions often include the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
化学反応の分析
Types of Reactions
®-tert-butyl 4-(3-chloropyrazin-2-yl)-3-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloropyrazine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, ®-tert-butyl 4-(3-chloropyrazin-2-yl)-3-methylpiperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets can provide insights into new therapeutic pathways.
Medicine
In medicine, ®-tert-butyl 4-(3-chloropyrazin-2-yl)-3-methylpiperazine-1-carboxylate is investigated for its potential use in drug development. Its ability to modulate specific molecular pathways makes it a candidate for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of ®-tert-butyl 4-(3-chloropyrazin-2-yl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The chloropyrazine group can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.
類似化合物との比較
Similar Compounds
- tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate
- tert-butyl 4-(3-chloropyrazin-2-yl)-3-ethylpiperazine-1-carboxylate
- tert-butyl 4-(3-bromopyrazin-2-yl)-3-methylpiperazine-1-carboxylate
Uniqueness
What sets ®-tert-butyl 4-(3-chloropyrazin-2-yl)-3-methylpiperazine-1-carboxylate apart from similar compounds is its specific stereochemistry and the presence of the methyl group on the piperazine ring. This unique structure can result in different biological activities and chemical reactivities, making it a valuable compound for various applications.
特性
分子式 |
C14H21ClN4O2 |
|---|---|
分子量 |
312.79 g/mol |
IUPAC名 |
tert-butyl (3R)-4-(3-chloropyrazin-2-yl)-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H21ClN4O2/c1-10-9-18(13(20)21-14(2,3)4)7-8-19(10)12-11(15)16-5-6-17-12/h5-6,10H,7-9H2,1-4H3/t10-/m1/s1 |
InChIキー |
DLDJZGBZANJUQH-SNVBAGLBSA-N |
異性体SMILES |
C[C@@H]1CN(CCN1C2=NC=CN=C2Cl)C(=O)OC(C)(C)C |
正規SMILES |
CC1CN(CCN1C2=NC=CN=C2Cl)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



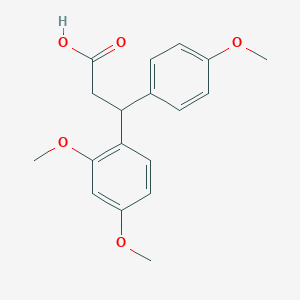
![N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B14013562.png)

![2-[[4-(Benzothiazol-2-ylsulfanylmethyl)piperazin-1-yl]methylsulfanyl]benzothiazole](/img/structure/B14013569.png)
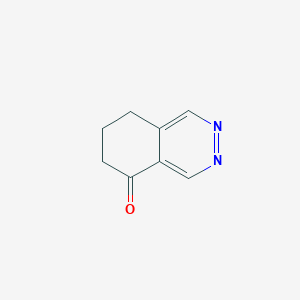
![1,4,7-Trioxaspiro[4.4]nonane](/img/structure/B14013585.png)

